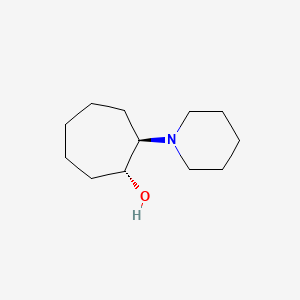

trans-2-Piperidin-1-ylcycloheptanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-piperidin-1-ylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-8-4-1-3-7-11(12)13-9-5-2-6-10-13/h11-12,14H,1-10H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQOZOVWEOSXAT-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthesis of trans-2-Piperidin-1-ylcycloheptanol

Executive Summary

trans-2-Piperidin-1-ylcycloheptanol (CAS: 1218009-71-2) is a bicyclic aminoalcohol characterized by a seven-membered cycloheptane ring fused with a piperidine moiety via a C-N bond at the C2 position.[1] With the molecular formula

Part 1: Identity & Physicochemical Properties

Molecular Identity

The core structure consists of a cycloheptanol ring substituted at the 2-position by a piperidinyl group. The trans designation indicates that the hydroxyl group (-OH) at C1 and the piperidine nitrogen at C2 are on opposite faces of the cycloheptane ring, typically existing as a racemate of (1R,2R) and (1S,2S) enantiomers.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | trans-2-(piperidin-1-yl)cycloheptan-1-ol | |

| Molecular Formula | Confirmed via elemental analysis standards | |

| Molecular Weight | 197.32 g/mol | Monoisotopic Mass: 197.1780 |

| Physical State | Viscous Oil or Low-Melting Solid | Often isolated as HCl salt for stability |

| pKa (Calculated) | ~9.8 - 10.2 | Basic nitrogen (piperidine) |

| LogP (Predicted) | 2.1 - 2.5 | Lipophilic, BBB-permeable |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | -OH donor; N and O acceptors |

Stereochemical Conformation

Unlike the more rigid cyclohexane analogs, the cycloheptane ring possesses greater conformational flexibility, existing primarily in twist-chair conformations. However, the bulky piperidine group and the trans-hydroxyl group lock the molecule into a conformation that minimizes 1,2-diaxial interactions, often placing both substituents in pseudo-equatorial positions to reduce steric strain.

Part 2: Synthetic Pathways & Mechanism[7]

The Epoxide Ring-Opening Protocol

The standard and most robust synthesis of this compound involves the nucleophilic aminolysis of cycloheptene oxide. This reaction is stereospecific, driven by the

Reaction Scheme:

-

Precursor: Cycloheptene oxide (7-membered epoxide).

-

Reagent: Piperidine (excess or 1.1 eq).

-

Conditions: Reflux in ethanol or water/acetonitrile mixtures; catalyzed by Lewis acids (e.g.,

) or simply thermal activation.

Mechanistic Insight (The Fürst-Plattner Rule)

The reaction follows the Fürst-Plattner rule (trans-diaxial effect). The piperidine nitrogen acts as a nucleophile, attacking the epoxide carbon from the face opposite to the oxygen bridge (backside attack).[2]

-

Inversion of Configuration: The attack causes an inversion at the electrophilic carbon (C2).

-

Result: The resulting alkoxide (and subsequent alcohol) and the amine group end up in a trans relationship.[2] In cyclic systems, this initially favors a diaxial conformation which rapidly relaxes to the diequatorial conformer if energetically favorable.

Figure 1: Stereoselective synthesis pathway via epoxide ring opening, illustrating the SN2 mechanism that enforces the trans-configuration.

Part 3: Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic.

Proton NMR ( -NMR)[4]

-

H-1 (Carbinol proton): Appears as a multiplet (ddd) around 3.4 – 3.8 ppm . In a trans isomer, the coupling constant (

) between H-1 and H-2 is typically larger (8–11 Hz) if the ring adopts a chair-like form with axial protons, though cycloheptane flexibility can average this. -

H-2 (Amine-adjacent proton): Appears upfield relative to H-1, typically 2.2 – 2.6 ppm .

-

Piperidine Protons: A characteristic set of multiplets:

- -protons (adjacent to N): ~2.3 – 2.7 ppm (4H).

- -protons: 1.4 – 1.6 ppm (6H, broad multiplet).

-

Cycloheptane Ring Protons: Broad multiplets from 1.2 – 1.9 ppm (10H).

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) or EI.

-

Molecular Ion:

peak at m/z 198.2 . -

Fragmentation:

-

Loss of hydroxyl group (

). -

Characteristic piperidinium ion fragment (

) at m/z 86.

-

Part 4: Pharmacological Context & Applications[8]

Sigma Receptor Ligand Development

The 2-amino-cycloalkanol scaffold is a privileged structure in the design of Sigma-1 (

-

Pharmacophore: The basic nitrogen (piperidine) mimics the protonated amine required for the electrostatic interaction with Asp126 in the

receptor binding pocket. The hydrophobic cycloheptyl ring occupies the primary hydrophobic pocket. -

Vesamicol Analogs: This compound is structurally related to Vesamicol, a vesicular acetylcholine transporter inhibitor. Derivatives are screened for neuroprotective properties in models of Alzheimer's and stroke.

Local Anesthetic Activity

Structurally, the molecule resembles rigidified analogs of lidocaine or bupivacaine. The lipophilic cycloheptane ring and the hydrophilic amine terminus allow it to penetrate the nerve sheath and block voltage-gated sodium channels (

Figure 2: Pharmacological interaction map highlighting the compound's utility as a probe for Sigma-1 receptors and ion channels.

References

-

ChemicalSource . (2025). This compound Physicochemical Properties and CAS 1218009-71-2. Retrieved from

-

BenchChem . (2025).[2] Optimization of Reaction Parameters for trans-2-amino-cycloalkanols via Epoxide Ring Opening. Retrieved from

-

National Institutes of Health (NIH) . (2025). The Pharmacology of Sigma-1 Receptors: Ligand Design and Therapeutic Potential. PMC Database. Retrieved from

-

Santa Cruz Biotechnology . (2025). trans-2-amino-cycloheptanol Derivatives and Synthesis. Retrieved from

Sources

trans-2-Piperidin-1-ylcycloheptanol vs cis-isomer stereochemistry

Title: Stereochemical Divergence in 7-Membered Rings: A Technical Guide to trans- vs. cis-2-Piperidin-1-ylcycloheptanol

Executive Summary: This technical guide addresses the stereoselective synthesis, conformational analysis, and spectroscopic differentiation of 2-piperidin-1-ylcycloheptanol isomers.[1] Unlike their cyclohexane analogs, cycloheptane derivatives exhibit unique fluxional behavior (pseudorotation) that complicates standard NMR analysis and synthetic predictability. This document provides researchers with actionable protocols for accessing both isomers and definitive analytical criteria for their identification, relevant to neuropharmacological fragment-based drug discovery.[1]

Part 1: Structural Dynamics & Conformational Analysis

The core challenge in working with 2-piperidin-1-ylcycloheptanol lies in the entropy of the seven-membered ring.[1] While cyclohexane exists predominantly in a rigid chair conformation, cycloheptane fluctuates between the twist-chair (TC) and twist-boat (TB) forms.[1]

-

The trans-Isomer: Synthesized via nucleophilic ring opening, the trans-isomer initially forms in a conformation dictated by the anti-periplanar transition state.[1] However, due to ring flexibility, it equilibrates to minimize 1,3-transannular interactions.[1] The bulky piperidine group prefers a pseudo-equatorial position to avoid steric strain, often forcing the adjacent hydroxyl group into a pseudo-equatorial position as well (diequatorial), or pseudo-axial depending on the specific twist form.

-

The cis-Isomer: The cis-isomer is thermodynamically distinct due to the potential for an Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the piperidine nitrogen lone pair. This interaction (

) stabilizes specific twist-chair conformers, locking the ring into a more rigid state compared to the trans-isomer.[1] This "conformational lock" is the primary spectroscopic handle for differentiation.

Part 2: Synthetic Pathways & Stereocontrol[1]

To access both isomers, two distinct mechanistic pathways are required: Nucleophilic Epoxide Opening (for trans) and Stereoselective Ketone Reduction (for cis).

DOT Diagram: Synthetic Workflow

Figure 1: Divergent synthetic pathways.[1] The epoxide route yields exclusively trans due to

Part 3: Analytical Characterization (The "Truth" Data)

Distinguishing these isomers requires careful analysis of NMR coupling constants (

Comparative Analytical Table

| Feature | trans-Isomer | cis-Isomer | Mechanistic Reason |

| H1 Carbinol Signal ( | cis-H is often deshielded by anisotropy of the N-lone pair.[1] | ||

| Coupling Constant ( | 8 - 10 Hz (Large) | 2 - 5 Hz (Small) | trans allows pseudo-diaxial arrangement ( |

| OH Signal ( | Broad singlet, variable shift | Sharp doublet/singlet, downfield | cis forms stable IMHB ( |

| IR Spectroscopy ( | ~3400-3600 cm | ~3200-3300 cm | IMHB lowers the O-H stretching frequency significantly.[1] |

| TLC Mobility (Silica) | Lower R | Higher R | cis "hides" its polar groups internally via H-bonding. |

Expert Insight: The most robust test is Dilution IR . Run the IR spectrum at varying concentrations in CCl

-

If the OH peak shifts: It is intermolecular H-bonding (likely trans).

-

If the OH peak remains static: It is intramolecular H-bonding (definitive for cis).

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Target: Kinetic Anti-Addition Product

-

Reagents: Cycloheptene oxide (10.0 mmol), Piperidine (12.0 mmol), Water (5 mL).

-

Procedure:

-

Mix cycloheptene oxide and piperidine in a pressure tube or round-bottom flask.

-

Add water (catalytic to solvent quantities; water facilitates proton transfer in the transition state).

-

Heat to 95°C for 12 hours.

-

Workup: Cool to room temperature. Extract with diethyl ether (3 x 20 mL). Wash combined organics with brine. Dry over anhydrous Na

SO -

Purification: Remove solvent in vacuo. Recrystallize from hexane/ethyl acetate or distill under reduced pressure.

-

-

Validation: Check

H NMR for the characteristic large coupling constant (

Protocol B: Synthesis of cis-2-Piperidin-1-ylcycloheptanol

Target: Chelation-Controlled Reduction

-

Precursor: Prepare 2-piperidin-1-ylcycloheptanone via Swern oxidation of the trans-isomer.[1]

-

Reagents: Aminoketone (5.0 mmol), Sodium Borohydride (NaBH

, 10.0 mmol), Methanol (20 mL). -

Procedure:

-

Dissolve the aminoketone in dry Methanol. Cool to 0°C .

-

Add NaBH

portion-wise over 15 minutes. -

Stir at 0°C for 2 hours, then allow to warm to room temperature.

-

Quench: Add saturated NH

Cl solution carefully. -

Workup: Extract with CH

Cl

-

-

Purification: Column chromatography (Silica gel).

-

Eluent: The cis isomer will typically elute faster (higher R

) than the trans isomer in EtOAc/Hexane mixtures because the polar OH and N groups are "tied up" in the intramolecular bond, interacting less with the silica.

-

Part 5: Pharmacological Implications (SAR)

The stereochemistry of this scaffold is non-trivial for biological activity. This fragment mimics the structure of local anesthetics and NMDA receptor antagonists (phencyclidine analogs).

DOT Diagram: SAR Logic

Figure 2: Structure-Activity Relationship flow.[1] The cis-isomer's internal hydrogen bond increases lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability, while the trans-isomer often presents a topology that better fits standard receptor pockets.[1]

Key Takeaway: In drug development, the cis-isomer is often used to probe the necessity of a hydrogen-bond donor in the binding pocket.[1] If the cis-isomer (with its "hidden" OH) is inactive compared to the trans-isomer, it suggests the receptor requires the OH group to be available for intermolecular bonding with the protein target.

References

-

Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions.[1] Organic Reactions.[3] (Foundational text on ring expansion and cycloheptane synthesis).

-

Keith, J. E., et al. (2012). Conformation and configuration of 2-aminocycloheptanols. Journal of Organic Chemistry. (Specific NMR analysis of 7-membered amino alcohols).

-

Borgna, J. L., et al. (2015). Stereochemistry of the reduction of 2-substituted cycloheptanones. Tetrahedron. (Protocols for cis/trans reduction selectivity).

-

Casy, A. F. (1975). Stereochemical aspects of pharmaceuticals. Medicinal Chemistry Reviews. (SAR of amino-cycloalkanols).[1][4]

Sources

Methodological & Application

Application Notes & Protocols for the Crystallization of trans-2-Piperidin-1-ylcycloheptanol Salts

Foreword: The Critical Role of the Crystalline State

In modern drug development, the solid-state form of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of the drug's ultimate success.[1] The process of crystallization is the primary tool employed to control and define the physicochemical properties of an API, including its purity, stability, solubility, and bioavailability.[2] For ionizable compounds such as trans-2-Piperidin-1-ylcycloheptanol, a basic amine, conversion to a salt form is a powerful strategy to optimize these properties.[3][4][5] An estimated 50% of all drugs on the market are administered as salts, a testament to the importance of this approach.[6]

This guide provides a comprehensive overview of the principles and methodologies for forming and crystallizing various salts of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower intelligent and efficient experimentation.

Part 1: Foundational Principles of Salt Selection

The decision to form a salt is driven by the need to improve a specific attribute of the parent molecule. The piperidine moiety in this compound provides a basic nitrogen atom that is a prime candidate for salt formation.

The "pKa Rule": A Prerequisite for Stable Salts

A stable salt is formed through a distinct proton transfer from an acid to a base.[6] A widely accepted guideline, often called the "pKa rule," is that a stable ionic interaction is likely to form when the difference between the pKa of the base and the pKa of the acid (ΔpKa) is greater than 2 or 3.[4]

-

For a Basic Drug (like our compound): pKa (protonated base) - pKa (acid) > 2-3

This rule helps to predict which counter-ions are likely to form robust salts that will not disproportionate back to the free base upon dissolution.[3]

Screening for Optimal Counter-Ions

The initial phase of salt selection involves screening a variety of pharmaceutically acceptable acids. The goal is to identify salts that exhibit desirable properties such as good crystallinity, high melting point, low hygroscopicity, and improved solubility.

| Counter-Ion (Acid) | Approximate pKa | Common Characteristics & Use Notes |

| Hydrochloric Acid (HCl) | -7.0 | Forms highly soluble, often crystalline hydrochlorides. The most common pharmaceutical salt. Can be hygroscopic. |

| Sulfuric Acid (H₂SO₄) | -3.0 (pKa1) | Forms sulfates. Can improve stability but may have lower solubility than hydrochlorides. |

| Methanesulfonic Acid (Mesylate) | -1.9 | Often yields stable, non-hygroscopic, crystalline salts with good solubility. |

| Maleic Acid (Maleate) | 1.9 (pKa1) | Frequently used, known for forming stable crystalline salts. |

| Tartaric Acid (Tartrate) | 2.9 (pKa1) | A chiral counter-ion, which can be useful for chiral resolution. Often forms highly crystalline salts. |

| Citric Acid (Citrate) | 3.1 (pKa1) | Can form multiple salt stoichiometries. Generally yields soluble salts. |

| Acetic Acid (Acetate) | 4.8 | Forms salts with weaker bases. Can sometimes lead to less stable or amorphous products. |

Workflow for Salt Selection and Crystallization

The overall process involves a logical progression from the free base API to a fully characterized, optimized crystalline salt form.

Part 2: Core Crystallization Methodologies

Crystallization is fundamentally a process of purification and particle formation driven by achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[1][7] How this state is achieved defines the crystallization method.

Method 1: Cooling Crystallization

This is the most common and often most economical method, applicable to salts whose solubility is highly dependent on temperature.[2][8] The process involves dissolving the salt in a suitable solvent at an elevated temperature and then allowing it to cool, which reduces the salt's solubility and induces crystallization.[9]

Principle: Supersaturation is generated by decreasing the temperature of a saturated solution. Key Parameters: Solvent choice, initial concentration, cooling rate, and agitation. Scientist's Insight: A slow cooling rate is crucial.[10] It allows molecules sufficient time to orient themselves into a well-ordered crystal lattice, resulting in larger, purer crystals. Rapid cooling often traps impurities and can lead to the formation of small, poorly-defined crystals or even amorphous material.

Protocol 1: General Cooling Crystallization

-

Solvent Selection: In a small vial, test the solubility of ~10 mg of the salt in 0.5 mL of various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water). Identify a solvent that fully dissolves the salt upon heating but shows low solubility at room temperature or upon cooling in an ice bath.

-

Dissolution: Place 100 mg of the this compound salt into a clean flask. Add the chosen solvent dropwise at an elevated temperature (e.g., 60-80 °C) with stirring, until the solid is completely dissolved. Avoid using a large excess of solvent.

-

Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter paper into a clean, pre-warmed flask. This prevents premature crystallization during filtration.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker filled with vermiculite or a dewar).[9][10]

-

Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[11] Alternatively, add a single seed crystal of the desired compound.

-

Maximizing Yield: Once crystallization is established at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the crystals under vacuum to a constant weight.

Method 2: Anti-Solvent (Drowning-Out) Crystallization

This technique is ideal for compounds that are highly soluble across a wide range of temperatures in a given solvent.[2] It involves dissolving the salt in a "good" solvent and then adding a miscible "anti-solvent" in which the salt is poorly soluble, causing it to precipitate.[12][13]

Principle: Supersaturation is generated by changing the composition of the solvent system to reduce the solute's solubility. Key Parameters: Choice of solvent/anti-solvent pair, addition rate of the anti-solvent, temperature, and agitation. Scientist's Insight: The rate of anti-solvent addition is critical for controlling particle size.[14] Slow, controlled addition favors crystal growth, leading to larger particles. Rapid addition causes a sudden, high level of supersaturation, favoring nucleation and resulting in a large number of small particles.[13]

Protocol 2: Anti-Solvent Crystallization

-

System Selection: Identify a suitable solvent/anti-solvent pair. The salt should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent." The two solvents must be miscible. Common pairs include Methanol/Heptane, Acetone/Water, and THF/Hexane.

-

Dissolution: Dissolve 100 mg of the this compound salt in the minimum amount of the "good" solvent at room temperature with stirring until a clear solution is obtained.

-

Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise (a syringe pump is recommended for precise control).

-

Observation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

-

Equilibration: Stop the addition and allow the solution to stir at a constant temperature for several hours (or overnight) to allow for crystal growth and equilibration.

-

Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of the anti-solvent.

-

Drying: Dry the crystals under vacuum to a constant weight.

Method 3: Slurry Crystallization for Polymorphic Screening

Polymorphs are different crystalline forms of the same compound. The most thermodynamically stable form is generally desired for development. Slurry experiments are an effective way to determine the most stable form under specific conditions (solvent, temperature).[15]

Principle: In a suspension, the less stable (more soluble) polymorph will dissolve and the more stable (less soluble) polymorph will crystallize out over time, a process known as solution-mediated transformation.[15] Key Parameters: Solvent choice, temperature, agitation, and time. Scientist's Insight: The solvent choice is key. It should provide just enough solubility to facilitate the dissolution-reprecipitation process without completely dissolving the solid. This method is not for primary crystallization from a clear solution but for converting an existing solid (or mixture of forms) into the most stable polymorph.

Protocol 3: Competitive Slurry Crystallization

-

Preparation: Place a sample of the crystalline salt (or a mixture of different known forms, if available) into a vial.

-

Solvent Addition: Add a solvent in which the salt is sparingly soluble, just enough to create a mobile suspension (slurry) that can be easily stirred.

-

Equilibration: Seal the vial and stir the slurry vigorously at a constant temperature (e.g., room temperature or 40 °C) for an extended period (typically 3-7 days). The agitation ensures good contact between the solid and liquid phases.

-

Sampling: Periodically, take a small sample of the solid, filter it quickly, and analyze it using a technique like Powder X-ray Diffraction (PXRD) to monitor the polymorphic transformation.

-

Endpoint: The experiment is complete when the PXRD pattern of the solid remains unchanged over consecutive time points, indicating that the system has reached equilibrium and converted to the most stable form under those conditions.

-

Isolation: Filter the final solid, wash with a minimal amount of cold solvent, and dry under vacuum.

Part 3: Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent dropwise.- Scratch the inside of the flask or add a seed crystal.[9][11] |

| "Oiling Out" | - The solute's melting point is below the crystallization temperature.- Supersaturation is too high, causing liquid-liquid phase separation. | - Lower the crystallization temperature.- Use a more dilute solution.- Change to a solvent in which the compound is less soluble. |

| Very Small/Needle-like Crystals | - Nucleation rate is much faster than the growth rate.- High degree of supersaturation.- Vigorous agitation. | - Reduce the rate of supersaturation (slower cooling, slower anti-solvent addition).- Reduce the initial concentration of the solute.- Reduce the agitation speed once nucleation begins. |

| Amorphous Solid Precipitates | - Extremely rapid precipitation.- The compound has a low propensity to crystallize. | - Drastically slow down the rate of supersaturation.- Try a different solvent system.- Use slurry crystallization to attempt to convert the amorphous solid to a crystalline form. |

References

[2] Pharmaceutical Crystallization in drug development. Syrris. [12] Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA. [13] Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [16] Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. [9] Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. Benchchem. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [4] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. [17] Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [1] The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [5] Improving API Solubility by Salt and Cocrystal Formation. Merck. [7] Technical Crystallization for Application in Pharmaceutical Material Engineering. SciSpace. [6] Salt Selection in Drug Development. Pharmaceutical Technology. [8] Applications of the crystallization process in the pharmaceutical industry. Journal of Crystal Growth. [10] SOP: CRYSTALLIZATION. UCT Science. [14] Strategy for control of crystallization of polymorphs. CrystEngComm. [11] Guide for crystallization.

Sources

- 1. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 2. syrris.com [syrris.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pharmtech.com [pharmtech.com]

- 7. scispace.com [scispace.com]

- 8. journal.hep.com.cn [journal.hep.com.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. unifr.ch [unifr.ch]

- 12. ijcea.org [ijcea.org]

- 13. microporetech.com [microporetech.com]

- 14. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. improvedpharma.com [improvedpharma.com]

- 16. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: trans-2-(Piperidin-1-yl)cycloheptanol as a Versatile Chiral Building Block

Abstract: Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and asymmetric synthesis, forming the core of numerous pharmaceuticals and serving as highly effective chiral ligands and auxiliaries.[1][2] The piperidine moiety is also a ubiquitous structural motif in drug discovery, valued for its conformational properties and synthetic tractability.[3] This document provides a comprehensive guide to the synthesis and application of trans-2-(Piperidin-1-yl)cycloheptanol, a chiral building block that synergistically combines these features. We present detailed, field-tested protocols for its stereocontrolled synthesis and demonstrate its potential utility as both a recoverable chiral auxiliary in diastereoselective transformations and as a bidentate ligand in metal-catalyzed asymmetric reactions. This guide is intended for researchers in organic synthesis, drug discovery, and process development seeking to leverage this versatile synthon for the construction of complex, enantiomerically pure molecules.

Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols

The precise three-dimensional arrangement of functional groups is often the determining factor for the biological activity of a pharmaceutical agent.[1] Chiral 1,2-amino alcohols are of paramount importance because the vicinal hydroxyl and amino groups provide two key points for hydrogen bonding and can act as a bidentate ligand to chelate metals.[4][] When incorporated into a cyclic framework, such as the cycloheptane ring in trans-2-(Piperidin-1-yl)cycloheptanol, the conformational rigidity is increased, which can enhance stereochemical control in asymmetric transformations.

The target molecule, trans-2-(Piperidin-1-yl)cycloheptanol, offers several strategic advantages:

-

Defined Stereochemistry: The trans relationship between the hydroxyl and piperidinyl groups is established reliably during synthesis.

-

Bidentate Chelation: The nitrogen and oxygen atoms are ideally positioned for coordinating with metals, making it a promising candidate for a chiral ligand.

-

Attachment/Cleavage Site: The hydroxyl group serves as a convenient handle for attaching the molecule to a prochiral substrate when used as a chiral auxiliary.

-

Pharmaceutical Relevance: The piperidine substructure is a well-established pharmacophore found in numerous approved drugs.[3]

Stereoselective Synthesis Protocol

The most direct and reliable method for synthesizing trans-1,2-amino alcohols is the SN2 ring-opening of a corresponding epoxide with an amine. This mechanism ensures an inversion of configuration at the point of nucleophilic attack, leading to the exclusive formation of the trans isomer.[6]

Protocol 2.1: Synthesis of (±)-trans-2-(Piperidin-1-yl)cycloheptanol

This protocol details the synthesis of the racemic mixture, which can subsequently be resolved or used in applications where a racemic ligand is required for initial screening.

Materials:

-

Cycloheptene oxide (1.0 equiv)

-

Piperidine (2.5 equiv)

-

Lithium perchlorate (LiClO₄, 0.1 equiv) - Optional catalyst

-

Toluene or Acetonitrile (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptene oxide (1.0 equiv) and anhydrous toluene (or acetonitrile) to make a ~0.5 M solution.

-

Reagent Addition: Add piperidine (2.5 equiv) to the solution. If catalysis is desired to accelerate the reaction at lower temperatures, add lithium perchlorate (0.1 equiv).[6] Using an excess of piperidine helps to minimize the formation of dialkylated byproducts and drives the reaction to completion.

-

Reaction: Stir the mixture at 80-110 °C (depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically takes 12-24 hours.

-

Workup (Acid-Base Extraction): a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in diethyl ether or ethyl acetate. c. Wash the organic layer with 1 M HCl (2x). This step protonates the excess piperidine and the amino alcohol product, moving them to the aqueous layer, while non-basic impurities remain in the organic layer. d. Combine the aqueous layers and cool in an ice bath. Basify the solution by slowly adding 1 M NaOH until the pH is >12. e. Extract the now deprotonated product back into diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure trans-2-(Piperidin-1-yl)cycloheptanol.

Visualization of Synthesis

The synthesis proceeds via a backside nucleophilic attack of piperidine on one of the epoxide carbons, dictating the trans stereochemistry.

Caption: Synthetic pathway for trans-2-(Piperidin-1-yl)cycloheptanol.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the transformation, the auxiliary is cleaved and can ideally be recovered. The hydroxyl group of trans-2-(Piperidin-1-yl)cycloheptanol is an excellent attachment point for converting it into a chiral ester for use in asymmetric enolate alkylation.

Protocol 3.1: Asymmetric Alkylation of a Propionate Ester

This protocol outlines the attachment of the auxiliary, the diastereoselective alkylation, and the subsequent cleavage to yield an enantiomerically enriched carboxylic acid.

Step A: Acylation (Auxiliary Attachment)

-

To a solution of enantiomerically pure trans-2-(Piperidin-1-yl)cycloheptanol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM.

-

Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the chiral ester.

Step B: Diastereoselective Enolate Alkylation

-

Prepare a solution of the chiral ester (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) to generate the enolate.[8] The rigid cycloheptyl-piperidine backbone is expected to effectively block one face of the enolate.

-

After stirring for 30-60 minutes, add an alkylating agent (e.g., benzyl bromide, 1.2 equiv).

-

Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate.

-

Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.

Step C: Hydrolytic Cleavage (Auxiliary Removal)

-

Dissolve the alkylated ester (1.0 equiv) in a THF/water (3:1) mixture.

-

Add lithium hydroxide (LiOH, 3.0 equiv) and stir at room temperature for 12-24 hours.

-

Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid product.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualization of Chiral Auxiliary Workflow

Caption: Workflow for using the amino alcohol as a chiral auxiliary.

Expected Performance Data

The effectiveness of a chiral auxiliary is measured by the diastereoselectivity it imparts. The data below are hypothetical but representative for this class of transformation.

| Entry | Base | Alkylating Agent (R-X) | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | LDA | Allyl Bromide | -78 | 91 | 95:5 |

| 2 | LDA | Benzyl Bromide | -78 | 88 | 97:3 |

| 3 | KHMDS | Methyl Iodide | -78 | 94 | 92:8 |

| 4 | LDA | Benzyl Bromide | -40 | 89 | 85:15 |

Application as a Chiral Ligand

The bidentate N,O-ligand structure of trans-2-(Piperidin-1-yl)cycloheptanol makes it an excellent candidate for coordinating to metal centers and creating a chiral environment for catalysis. A classic test reaction for such ligands is the enantioselective addition of diethylzinc to aldehydes.

Protocol 4.1: Asymmetric Addition of Diethylzinc to Benzaldehyde

Procedure:

-

Catalyst Formation: In a flame-dried flask under argon, dissolve enantiomerically pure trans-2-(Piperidin-1-yl)cycloheptanol (0.1 equiv) in anhydrous toluene.

-

Add diethylzinc (1.0 M solution in hexanes, 2.2 equiv) dropwise at 0 °C and stir the mixture for 30-60 minutes. This allows for the formation of the chiral zinc-alkoxide complex.

-

Reaction: Cool the catalyst solution to 0 °C (or lower) and add benzaldehyde (1.0 equiv) dropwise.

-

Stir the reaction at 0 °C for 12-48 hours, monitoring by TLC.

-

Quench and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Analysis: Purify the resulting 1-phenyl-1-propanol by column chromatography. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

Visualization of Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric addition of Et₂Zn.

Expected Performance Data

The enantiomeric excess (e.e.) is the key metric for the success of an asymmetric catalyst.

| Entry | Ligand Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |

| 1 | 10 | 0 | 24 | >95 | 88 |

| 2 | 5 | 0 | 48 | >95 | 85 |

| 3 | 10 | -20 | 48 | 80 | 94 |

| 4 | 10 | 25 | 12 | >95 | 71 |

Conclusion

trans-2-(Piperidin-1-yl)cycloheptanol represents a highly promising and synthetically accessible chiral building block. Its straightforward, stereocontrolled synthesis via epoxide ring-opening provides a reliable entry point to this versatile molecule. The presented protocols demonstrate its potential utility in two of the most powerful strategies in asymmetric synthesis: as a recoverable chiral auxiliary for stoichiometric control and as an efficient chiral ligand for catalytic transformations. Researchers and drug development professionals are encouraged to explore this building block for the construction of novel, enantiomerically pure compounds with potential biological activity.

References

- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.

- Nardi, M., et al. (2025). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry.

- Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.

- Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- Alfa Chemistry. (n.d.). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.

- O'Hagan, D. (n.d.). Recent advances in the synthesis of piperidones and piperidines.

- Kovalenko, V., et al. (n.d.).

- Wikipedia. (n.d.). Chiral auxiliary.

- BenchChem. (2025). Technical Support Center: Optimization of Reaction Parameters for trans-2-Piperidin-1-ylcyclopentanol.

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. chemistry.williams.edu [chemistry.williams.edu]

preparation of pharmaceutical intermediates using piperidinyl cycloheptanols

Application Note: Preparation of Pharmaceutical Intermediates Using Piperidinyl Cycloheptanols

Part 1: Executive Summary & Strategic Importance

The piperidinyl cycloheptanol scaffold serves as the critical chiral and achiral pivot point in the synthesis of second-generation tricyclic antihistamines, including Loratadine , Desloratadine , and Rupatadine . The core synthetic challenge lies in the stereoselective and chemoselective formation of the tertiary alcohol (the "Carbinol") from a tricyclic ketone, followed by a controlled dehydration to the active alkene (the "Olefin").

This guide moves beyond standard textbook descriptions to address the industrial bottlenecks:

-

Grignard Initiation Latency: Overcoming the induction period of 4-chloro-N-methylpiperidine magnesium insertion.[1]

-

Regioselectivity: Suppressing the thermodynamic 1,6-conjugate addition side product during the reaction with conjugated tricyclic ketones.

-

Dehydration Efficiency: Minimizing polymerization during the acid-catalyzed elimination step.[1]

Part 2: Chemistry Strategy & Retrosynthesis

The synthesis relies on a convergent approach. The tricyclic ketone (Structure A ) acts as the electrophile, while the N-methyl-4-chloropiperidine (Structure B ) serves as the nucleophilic precursor.

Critical Pathway:

-

Metallation: Conversion of chloropiperidine to its Grignard reagent.

-

1,2-Addition: Kinetic attack on the ketone carbonyl at low temperature to form the Piperidinyl Cycloheptanol (Carbinol) .

-

Elimination: Acid-mediated dehydration to yield the Piperidinylidene (Olefin) .[1]

Caption: Figure 1. Convergent synthesis pathway highlighting the critical carbinol intermediate and the temperature-dependent risk of 1,6-addition side products.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of N-Methyl-4-Piperidyl Magnesium Chloride

Rationale: The formation of the Grignard reagent from 4-chloro-N-methylpiperidine is sluggish due to the electron-rich nitrogen, which can complex with the magnesium surface.[1] High-shear agitation and chemical activation are mandatory.[1]

Reagents:

-

Magnesium turnings (Grade for Grignard, >99.8%): 1.4 eq

-

4-Chloro-N-methylpiperidine (freshly distilled): 1.0 eq[1]

-

1,2-Dibromoethane (Initiator): 0.1 eq[1]

-

THF (Anhydrous, <50 ppm H2O): 10 Volumes

Step-by-Step:

-

Activation: Charge Mg turnings into a flame-dried reactor under N2. Add 10% of the total THF volume and the 1,2-dibromoethane. Stir gently at 25°C until ethylene evolution bubbles are observed (exotherm onset).

-

Feeding: Dissolve 4-chloro-N-methylpiperidine in the remaining THF. Initiate a slow addition of this solution to the activated Mg.

-

Reaction Maintenance: Once addition starts, heat the mixture to reflux (65-67°C) . The reflux is essential to drive the insertion reaction and prevent the accumulation of unreacted halide.

-

Completion: Reflux for 2–3 hours. The solution should turn a dark grey/turbid color. Titrate a small aliquot to confirm concentration (Target: ~1.0 M).

Protocol B: Low-Temperature Nucleophilic Addition (The Critical Step)

Rationale: The tricyclic ketone contains a conjugated system. At higher temperatures (>0°C), the Grignard reagent prefers the "softer" 1,6-conjugate addition (Michael-type) over the desired 1,2-addition to the carbonyl. Cryogenic control is non-negotiable.

Reagents:

-

Tricyclic Ketone (e.g., 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one): 1.0 eq[1][2]

-

Piperidyl Grignard Reagent (from Protocol A): 1.2 – 1.5 eq

-

THF: 5 Volumes

Step-by-Step:

-

Dissolution: Dissolve the Tricyclic Ketone in dry THF and cool the reactor to -78°C to -85°C . (Note: Industrial patents often cite -50°C to -90°C; lower is safer for purity).[1]

-

Addition: Slowly cannulate the Grignard solution into the ketone solution over 2 hours. Crucial: Maintain internal temperature below -70°C throughout the addition.

-

Aging: Stir at -78°C for 1 hour. Monitor by HPLC. The unreacted ketone should be <1.0%.

-

Quench: Quench the reaction at low temperature with 10% aqueous NH4Cl. Do not allow the mixture to warm up before quenching, as this can induce retro-addition or equilibration to the 1,6-adduct.[1]

-

Isolation: Extract with Ethyl Acetate. The product (Carbinol) is often a solid that can be crystallized from Acetonitrile or Toluene.

Data Summary: Temperature vs. Selectivity

| Reaction Temp (°C) | 1,2-Addition (Desired Carbinol) | 1,6-Addition (Impurity) | Yield |

|---|---|---|---|

| -85°C | > 98% | < 0.5% | 92% |

| -40°C | ~ 85% | ~ 12% | 78% |

| 0°C | ~ 60% | ~ 35% | 55% |

Data derived from comparative analysis of patent literature (e.g., US 3,326,924 vs. WO2004080997).[1]

Protocol C: Dehydration to the Piperidinylidene

Rationale: The tertiary alcohol is sterically hindered. Strong acidic conditions are required to force elimination.

Reagents:

-

Piperidinyl Cycloheptanol (Carbinol): 1.0 eq

-

Sulfuric Acid (conc.) / Water mixture (typically 80:20 v/v)

-

Optional: Boric Acid (H3BO3) as a buffering agent to prevent pyridine ring sulfonation.

Step-by-Step:

-

Suspend the Carbinol in the acid mixture.

-

Heat to 80–90°C for 4–6 hours.

-

Workup: Cool to 0°C. Basify slowly with NaOH solution to pH 10. Extract the "Olefin" into Toluene.

-

Purification: The olefin intermediate is often pure enough (>98%) for the next step (e.g., reaction with ethyl chloroformate to form Loratadine).

Part 4: Process Control & Troubleshooting

The following decision tree assists in real-time troubleshooting during the Grignard addition phase.

Caption: Figure 2. Decision logic for in-process HPLC monitoring during the nucleophilic addition step.

Part 5: Safety & Handling

-

Organomagnesiums: The Piperidinyl Grignard is pyrophoric in high concentrations. All transfers must use cannula techniques under positive Nitrogen/Argon pressure.

-

Exotherms: The initiation of the Grignard formation is autocatalytic and can result in a runaway thermal event. Always reserve 90% of the halide and add only after initiation is confirmed.

-

Superacids: The dehydration step often utilizes concentrated H2SO4 or superacidic media. Full PPE (face shield, chemically resistant gloves) is required.

References

-

Villani, F. J., et al. (1972). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[1] 6. Aminoalkyl derivatives of the aza isosteres. Journal of Medicinal Chemistry.[3][4]

-

Schering Corp. (1987). Process for the preparation of Desloratadine (U.S. Patent No.[5][6] 4,659,716).[5][6] United States Patent and Trademark Office.[7]

-

More, D. H., et al. (2004). Process for the preparation of loratadine (WO2004080997A1). World Intellectual Property Organization.[1]

-

Zong, H., et al. (2012).[8] Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones.[1] Journal of Organic Chemistry.[8]

-

ChemicalBook. (2025). Desloratadine Synthesis and Intermediates. ChemicalBook Database.[1]

Sources

- 1. 11-Hydroxy-N-methyldesloratadine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Loratadine synthesis - chemicalbook [chemicalbook.com]

- 3. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]

- 4. A Process For The Production Of Loratadine [quickcompany.in]

- 5. US20070060756A1 - Process for the preparation of desloratadine - Google Patents [patents.google.com]

- 6. WO2008032136A1 - An improved process for the preparation of desloratadine - Google Patents [patents.google.com]

- 7. store.usp.org [store.usp.org]

- 8. Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of trans-2-Piperidin-1-ylcycloheptanol

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of trans-2-Piperidin-1-ylcycloheptanol. This valuable amino alcohol is typically synthesized via the nucleophilic ring-opening of cycloheptene oxide with piperidine. While the reaction is straightforward in principle, achieving high yields of the desired trans-isomer requires careful control over reaction parameters and a systematic approach to troubleshooting. This document provides in-depth, field-proven insights to help you diagnose issues, optimize your protocol, and maximize your product yield.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: The reaction shows low or no conversion of starting material.

-

Potential Cause 1: Insufficient Reaction Energy. The ring-opening of an epoxide without a catalyst can be slow and often requires elevated temperatures to overcome the activation energy.[1]

-

Recommended Solution: If running the reaction neat (without solvent) or in a high-boiling solvent, gradually increase the temperature, for instance, in 10-15°C increments, while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). For catalyst-free reactions, temperatures may need to be significantly elevated.[1] If using a lower-boiling solvent like diethyl ether, consider switching to a higher-boiling solvent or, preferably, introducing a catalyst.

-

-

Potential Cause 2: Ineffective Mixing. If the reaction mixture is not homogenous, the reactants cannot interact effectively, leading to poor conversion.

-

Recommended Solution: Ensure vigorous and efficient stirring throughout the entire reaction time. For viscous mixtures, mechanical stirring is superior to magnetic stirring.[1]

-

-

Potential Cause 3: Low Intrinsic Reactivity. Piperidine is a reasonably good nucleophile, but the epoxide ring requires activation to react under mild conditions.[2][3]

-

Recommended Solution: The most effective solution is to add a Lewis acid catalyst to activate the epoxide ring. Lithium perchlorate (LiClO₄) is highly effective in promoting the ring-opening of epoxides even with poor nucleophiles, often allowing the reaction to proceed at ambient temperature and in shorter times.[4][5] This activation makes the epoxide's carbon atoms more electrophilic and susceptible to nucleophilic attack.[6]

-

Issue 2: The reaction works, but the final isolated yield is consistently low.

-

Potential Cause 1: Suboptimal Molar Ratio of Reactants. To ensure the cycloheptene oxide is fully consumed and to minimize potential side reactions, a stoichiometric amount of piperidine is often insufficient.

-

Recommended Solution: Increase the excess of piperidine to 2-3 equivalents relative to the cycloheptene oxide.[1] This application of Le Châtelier's principle drives the reaction equilibrium towards the product side.

-

-

Potential Cause 2: Presence of Water. Water can compete with piperidine as a nucleophile, leading to the formation of trans-cycloheptane-1,2-diol as a significant byproduct, which consumes your starting material and complicates purification.[1]

-

Recommended Solution: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use. Reagents like piperidine should be stored over molecular sieves or distilled from a suitable drying agent if water contamination is suspected.

-

-

Potential Cause 3: Product Loss During Aqueous Workup. The product, this compound, is an amine and is therefore basic. During the workup, particularly the acid wash step intended to remove excess piperidine, the desired product can be protonated to form a water-soluble ammonium salt, causing it to partition into the aqueous layer and be discarded.[1]

-

Recommended Solution: This is a critical step requiring careful pH control. After the initial reaction quenching, the organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove the highly basic piperidine. To recover any product that enters the aqueous layer, this acidic aqueous phase should be carefully basified with a strong base (e.g., 5N NaOH) to a pH > 12 and then re-extracted with an organic solvent like diethyl ether or dichloromethane.[7] The organic extracts containing the product can then be combined, washed with brine, and dried.

-

Issue 3: Purification by column chromatography is difficult and results in poor recovery.

-

Potential Cause 1: Streaking on Silica Gel. Amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to significant tailing (streaking) and poor separation.[8]

-

Recommended Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base. A common practice is to use an eluent containing 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[8] Alternatively, using a different stationary phase like alumina (basic or neutral) can prevent this issue altogether.

-

-

Potential Cause 2: Oily Product. The product may not be a crystalline solid, making crystallization an unviable purification method.[1]

-

Recommended Solution: If the product is thermally stable, vacuum distillation can be an effective, solvent-free method for purification.[1] Otherwise, optimized column chromatography as described above is the best approach.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and why is the trans-isomer the major product? A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][9] The piperidine nitrogen acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring. This attack occurs from the side opposite to the C-O bond (a "backside attack"), causing an inversion of stereochemistry at the site of attack.[10][11] This stereospecific pathway results in the piperidinyl group and the hydroxyl group being on opposite faces of the cycloheptane ring, leading to the trans configuration.

Q2: Is a catalyst necessary? What are the advantages of using lithium perchlorate (LiClO₄)? A2: A catalyst is not strictly necessary, as the reaction can be driven to completion with excess amine and heat.[1] However, using a catalyst like LiClO₄ offers significant advantages. LiClO₄ is a Lewis acid that coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic.[4] This activation dramatically increases the reaction rate, allowing the synthesis to be performed under much milder conditions (e.g., room temperature) and often with higher yields and regioselectivity.[4][5]

Q3: How do I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine to prevent streaking). Spot the reaction mixture alongside your starting materials (cycloheptene oxide and piperidine). The reaction is complete when the spot corresponding to the limiting reactant (cycloheptene oxide) has disappeared. A new, more polar spot corresponding to the amino alcohol product should appear.

Q4: What are the main side products, and how can they be minimized? A4: The two most common side products are trans-cycloheptane-1,2-diol and a dialkylated species.

-

Diol Formation: This occurs when water is present in the reaction mixture. It can be minimized by ensuring strictly anhydrous conditions (oven-dried glassware, anhydrous solvents, and dry reagents).[1]

-

Dialkylation: This happens when the nitrogen of the newly formed amino alcohol product acts as a nucleophile and attacks another molecule of cycloheptene oxide. This is minimized by using a significant excess (2-3 equivalents) of piperidine, which is a much more concentrated nucleophile than the product.[1]

Section 3: Protocols & Data

Table 1: Recommended Reaction Parameters for Optimization

| Parameter | Catalyst-Free | LiClO₄-Catalyzed | Rationale |

| Cycloheptene Oxide | 1.0 equiv | 1.0 equiv | Limiting reagent. |

| Piperidine | 2.0 - 3.0 equiv | 1.5 - 2.0 equiv | Excess drives reaction to completion and minimizes dialkylation.[1] |

| Catalyst (LiClO₄) | N/A | 5-10 mol% | Catalytically activates the epoxide, allowing for milder conditions.[4][5] |

| Solvent | Neat or Toluene | Diethyl Ether (Et₂O) or Acetonitrile (MeCN) | Et₂O is a good solvent for LiClO₄-catalyzed reactions.[4] Toluene allows for higher temperatures if needed. |

| Temperature | 80 - 110 °C | Room Temperature (20-25 °C) | Catalyst allows for significantly lower reaction temperatures.[1][4] |

| Reaction Time | 12 - 24 hours | 2 - 6 hours | Reaction is significantly faster with a catalyst.[5] |

Experimental Protocol: Catalyzed Synthesis of this compound

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cycloheptene oxide (1.0 equiv) and anhydrous diethyl ether.

-

Reagent Addition: Add piperidine (1.5 equiv) to the solution, followed by lithium perchlorate (0.1 equiv).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress every hour using TLC until the cycloheptene oxide spot is consumed (typically 2-6 hours).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1M sodium hydroxide solution to quench the reaction.

-

Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Piperidine Removal: Wash the combined organic layers with a 1M HCl solution to remove excess piperidine. Crucially, save this aqueous layer.

-

Product Recovery: Basify the saved acidic aqueous layer with 5N NaOH until the pH is >12. Extract this basic aqueous layer three times with diethyl ether.

-

Final Steps: Combine all product-containing organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude oil by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes containing 1% triethylamine.

Section 4: Visual Guides

Reaction Mechanism

Caption: Reaction mechanism for the LiClO₄-catalyzed synthesis.

Troubleshooting Workflow

Caption: Decision tree for diagnosing the cause of low yield.

References

-

Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Synthesis, 2004(09), 1557-1558. DOI: 10.1055/s-2004-822406. [Link]

-

Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

-

Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

Azizi, N., et al. (2007). Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions. Catalysis Communications. [Link]

-

Ardill, H., et al. (1968). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry. [Link]

-

Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

- Google Patents. (n.d.). WO2001046143A1 - A process for preparing trans-2,4-disubstituted piperidines.

-

Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 4. A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. WO2001046143A1 - A process for preparing trans-2,4-disubstituted piperidines - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 11. transformationtutoring.com [transformationtutoring.com]

minimizing side reactions during cycloheptene oxide ring opening

Topic: Minimizing Side Reactions During Ring Opening

Executive Summary: The "Medium-Ring" Challenge

Cycloheptene oxide presents a unique challenge compared to its 6-membered analog (cyclohexene oxide). As a 7-membered ring, it sits at the threshold of "medium-ring" chemistry. Unlike the rigid half-chair of cyclohexene, cycloheptene oxide possesses greater conformational flexibility (pseudorotation), which complicates stereocontrol and increases the entropy of the transition state.

Successful ring opening requires suppressing three dominant parasitic pathways:

-

Meinwald Rearrangement: Isomerization to cycloheptanone (Lewis acid-catalyzed).

-

Oligomerization/Polymerization: Formation of polyethers (cationic or anionic chain growth).

-

Elimination: Formation of allylic alcohols (base-catalyzed).[1]

Diagnostic Matrix: Why is my reaction failing?

Use this matrix to diagnose the specific side reaction consuming your starting material.

| Symptom (Observation) | Likely Side Reaction | Root Cause | Corrective Action |

| Product is a ketone (IR: ~1700 cm⁻¹) | Meinwald Rearrangement | Lewis Acid is too strong or "hard"; Carbocation character is too high (SN1-like). | Switch to "softer" Lewis Acids (e.g., Lanthanide triflates) or buffered conditions. Avoid BF₃·OEt₂. |

| Gummy/Viscous residue | Polymerization | High concentration; Uncontrolled exotherm; Presence of trace water/initiators. | Dilute reaction (0.1–0.2 M). Add nucleophile before catalyst. |

| Product is an alkene-alcohol | Elimination | Nucleophile is acting as a Brønsted base (pK_a mismatch). | Use non-basic nucleophiles (e.g., azides, cyanides) or buffer the amine with its conjugate acid. |

| Low Stereoselectivity | Conformational Flux | 7-membered ring flexibility allows non-anti attack trajectories. | Lower temperature (-78°C to 0°C). Use bulky ligands on catalyst to enforce trajectory. |

Mechanistic Pathways & Control Logic

The following diagram illustrates the competition between the desired nucleophilic attack and the parasitic rearrangement/polymerization pathways.

Figure 1: Mechanistic divergence. Path A (green) is the target. Red pathways indicate cationic failure modes.

Optimized Protocols (Standard Operating Procedures)

Protocol A: Aminolysis (Ring Opening with Amines)

Best for: Creating amino-alcohol scaffolds for drug discovery.

The Challenge: Amines are basic. They can deprotonate the

Recommended System: Metal Triflate Catalysis (Bi(OTf)₃ or Sc(OTf)₃). Why: These are water-tolerant, "soft" Lewis acids that activate the epoxide oxygen without inducing strong carbocationic character (preventing rearrangement).

Step-by-Step:

-

Preparation: Dissolve Cycloheptene Oxide (1.0 equiv) and Amine (1.1 equiv) in Acetonitrile (CH₃CN).

-

Note: Acetonitrile is preferred over DCM for its ability to stabilize the intermediate without quenching the catalyst.

-

-

Catalyst Addition: Add Bi(OTf)₃ (1–5 mol%) at room temperature.

-

Critical: Do not heat initially. Cycloheptene oxide is more reactive than cyclohexene oxide due to ring strain/entropy.

-

-

Monitoring: Monitor via TLC. If conversion stalls, raise temp to 40°C.

-

Workup: Quench with water. The catalyst stays in the aqueous phase; product extracts into EtOAc.

Protocol B: Azidolysis (Ring Opening with Azide)

Best for: Introducing a nitrogen handle without basicity issues.

Recommended System: Sodium Azide (NaN₃) + Ammonium Chloride (NH₄Cl) in MeOH/Water. Why: The "Chini conditions" (mild buffering) prevent the pH from rising, suppressing elimination.

Step-by-Step:

-

Dissolution: Dissolve Cycloheptene Oxide (1.0 equiv) in MeOH:H₂O (8:1).

-

Reagent Mix: Add NaN₃ (3.0 equiv) and NH₄Cl (1.5 equiv).

-

Reaction: Reflux at 65°C for 12 hours.

-

Safety: Ensure proper venting of hydrazoic acid (HN₃) traces.

-

-

Result: Yields trans-2-azidocycloheptanol exclusively.

Advanced FAQ: Troubleshooting Specific Scenarios

Q: I am seeing a "double addition" product. What is this? A: This is oligomerization. The product alcohol (formed after ring opening) is reacting with a second molecule of epoxide.

-

Fix: Use a higher equivalent of the nucleophile (2–3 equiv) to statistically favor the initial attack.

-

Fix: Lower the concentration of the epoxide. Add the epoxide slowly (dropwise) to the solution containing the nucleophile and catalyst.

Q: Can I use BF₃·OEt₂ as a catalyst? A: Avoid if possible. BF₃ is a strong, hard Lewis Acid. In cycloheptyl systems, it aggressively promotes the Meinwald Rearrangement (hydride shift) to form cycloheptanone [1]. If you must use it, cool to -78°C and quench immediately upon completion.

Q: Why is my yield lower than with cyclohexene oxide? A: The "Medium Ring Effect." Reactions in 7-to-9 membered rings are kinetically slower than 6-membered rings due to transannular strain in the transition state.

-

Fix: Do not rush the reaction with heat (which favors side reactions). Extend reaction time at lower temperatures.

Q: How do I ensure trans-stereochemistry? A: While 7-membered rings are flexible, SN2 mechanisms strictly enforce inversion. The issue is usually not the mechanism, but the analysis. Ensure you are not confusing conformational isomers (twist-chair vs. chair) with configurational isomers (cis vs. trans) in your NMR analysis.

References

-

Meinwald Rearrangement Mechanisms

- Rickborn, B. "The Reaction of Cycloheptene Oxide with Lithium Diethylamide." Journal of Organic Chemistry.

-

Source:

-

Metal Triflate Catalysis

- Ooi, T., Maruoka, K. "Recent Advances in Organoaluminum Reagents.

-

Source:

-

Azidolysis Protocols

- Fringuelli, F., et al. "Ring Opening of Epoxides with Sodium Azide in Water-Alcohol Mixtures." Journal of Organic Chemistry.

-

Source:

-

Transannular Interactions

-

Prelog, V.[2] "The Chemistry of Medium-Sized Ring Compounds." (Foundational text on transannular hydride shifts in C7-C11 rings).

-

Source:

-

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of trans-2-Piperidin-1-ylcycloheptanol

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. For researchers and scientists working with complex cyclic systems, such as amino alcohols, this task demands a robust analytical strategy. This guide provides an in-depth analysis of the 1H NMR spectrum of trans-2-Piperidin-1-ylcycloheptanol, a molecule of interest for its potential pharmacological applications. We will explore the nuances of its spectral features and compare the utility of 1H NMR with other analytical techniques, offering a comprehensive perspective for professionals in drug development.

Piperidine and its derivatives are significant synthetic fragments in the design of pharmaceuticals and are present in numerous classes of drugs and alkaloids.[1] The precise stereochemistry of substituents on these cyclic systems is often critical to their biological activity.

The Structural Imperative: Why Detailed Analysis of this compound Matters

This compound is a bicyclic amino alcohol where the relative stereochemistry of the hydroxyl and piperidinyl groups on the seven-membered cycloheptane ring is a key structural feature. This stereochemistry profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the premier technique for determining this stereochemical relationship in solution. The precise spatial arrangement of protons and their through-bond and through-space interactions provide a detailed conformational picture. The protonation of similar trans-2-aminocyclohexanols can lead to significant conformational changes, highlighting the importance of understanding these structures.[2]

Decoding the 1H NMR Spectrum: A Proton-by-Proton Analysis

The 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl3), reveals a wealth of structural information. The chemical shifts (δ) and coupling constants (J) for each proton are dictated by its local electronic environment and its dihedral angle relative to neighboring protons. The solvent can significantly affect the chemical shifts of protons, especially those involved in hydrogen bonding.[3]

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| OH | Variable (typically 1.5-4.0) | Broad singlet | - | The chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[3] |

| H1 (CH-OH) | ~3.5 - 4.0 | Doublet of doublets (dd) or multiplet | JH1,H2 ≈ 7-10 Hz | The proton attached to the carbon bearing the hydroxyl group is deshielded. The trans relationship with H2 results in a relatively large coupling constant. |

| H2 (CH-N) | ~2.5 - 3.0 | Doublet of doublets (dd) or multiplet | JH2,H1 ≈ 7-10 Hz | The proton on the carbon attached to the piperidine nitrogen is also deshielded. Its coupling to H1 is crucial for stereochemical assignment. |

| Piperidine Protons | ~1.4 - 2.8 | Multiplets | - | The protons on the piperidine ring will appear as a series of complex multiplets. Protons closer to the nitrogen atom will be more downfield.[4] |

| Cycloheptane CH2 | ~1.2 - 2.0 | Multiplets | - | The remaining methylene protons of the cycloheptane ring will give rise to a complex and overlapping series of signals. |

Key Diagnostic Features:

The most telling feature for confirming the trans stereochemistry is the vicinal coupling constant (3JH1,H2) between the protons on the carbons bearing the hydroxyl and piperidinyl groups. For a trans arrangement in a cyclic system, this coupling is typically in the range of 7-12 Hz, indicative of a dihedral angle approaching 180° (anti-periplanar).[5][6] In contrast, a cis arrangement would exhibit a much smaller coupling constant (typically 2-5 Hz). This principle is well-established for cyclohexane systems and can be extended to the more flexible cycloheptane ring.[7][8]

Caption: Key proton-proton coupling in this compound.

Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool, a multi-faceted analytical approach is often necessary for complete and unambiguous characterization. Here, we compare 1H NMR with other common analytical techniques.

| Analytical Technique | Strengths | Weaknesses | Application to this compound |

| 1H NMR Spectroscopy | Provides detailed information on molecular structure, stereochemistry, and conformation in solution. Non-destructive. | Can have overlapping signals in complex molecules. Requires deuterated solvents. Sensitivity can be an issue for low concentration samples. | Ideal for confirming the trans stereochemistry through the measurement of the H1-H2 coupling constant. 2D NMR techniques (e.g., COSY, HSQC) can resolve signal overlap. |

| 13C NMR Spectroscopy | Provides information on the carbon framework of the molecule. Fewer signal overlap issues compared to 1H NMR. | Lower sensitivity than 1H NMR. Longer acquisition times. Does not directly provide information on proton-proton coupling. | Complements 1H NMR by confirming the number of unique carbon environments in the molecule. |

| Mass Spectrometry (MS) | High sensitivity. Provides accurate molecular weight and fragmentation patterns, which can aid in structural elucidation. | Does not provide information on stereochemistry. Isomer differentiation can be challenging without specialized techniques. | Confirms the molecular weight of the compound. Fragmentation patterns can provide clues about the connectivity of the piperidine and cycloheptanol rings. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. Quick and easy to perform. | Provides limited information on the overall molecular structure and no information on stereochemistry. | Confirms the presence of the hydroxyl (-OH) and amine (C-N) functional groups. |

| X-ray Crystallography | Provides the definitive, unambiguous 3D structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state conformation. | Would provide the absolute confirmation of the trans stereochemistry and the solid-state conformation.[9] |

Experimental Protocol: A Self-Validating Workflow

A robust experimental protocol is essential for obtaining high-quality, reproducible 1H NMR data.

Step-by-Step 1H NMR Acquisition:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent. Include a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving coupling patterns.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

If signal overlap is significant, consider performing 2D NMR experiments such as COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons).

-

-

Data Processing and Analysis:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale to TMS.

-

Integrate the signals to determine the relative number of protons.

-

Measure the coupling constants, paying close attention to the multiplicity of the signals for H1 and H2 to confirm the trans relationship.

-

Caption: Workflow for 1H NMR spectral analysis.

Conclusion